5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile

Description

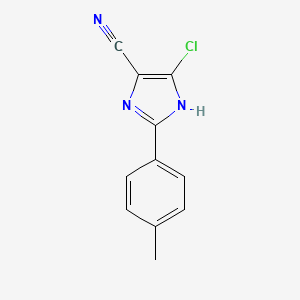

Chemical Structure and Properties 5-Chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile (molecular formula: C₁₁H₈ClN₃, molecular weight: 217.66 g/mol) is a substituted imidazole derivative featuring a chloro group at position 5, a 4-methylphenyl substituent at position 2, and a nitrile group at position 4 of the imidazole ring . The compound has a CAS registry number of 14447-18-8 and is typically reported with a purity of 95% in commercial and research settings .

Properties

IUPAC Name |

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c1-7-2-4-8(5-3-7)11-14-9(6-13)10(12)15-11/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSMUEDGCRSSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate to form an intermediate imidazole compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chloro group under appropriate conditions.

Major Products Formed

Oxidation: Formation of imidazole oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods, often involving the reaction of substituted imidazoles with carbonitriles. For example, a notable synthesis method involves the use of sodium bisulfite and controlled heating to produce high-purity derivatives . The chemical structure of this compound includes a chloro group and a methylphenyl moiety, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile exhibits significant antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. It can scavenge free radicals, which may help in protecting cells from oxidative stress-related damage . This property is particularly relevant in the context of diseases where oxidative stress plays a critical role.

Cytotoxic Effects

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, its derivatives have been tested against cervical and bladder cancer cells, showing potential as an anticancer agent . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance its potency against tumor cells.

Agricultural Applications

The compound is also being explored for its potential use in agriculture as a fungicide or pesticide. Its ability to inhibit fungal growth can be beneficial in crop protection strategies. Research into its efficacy against plant pathogens is ongoing, with early results indicating effectiveness against common agricultural pests .

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of halogenated imidazole derivatives. Key structural analogs include:

| Compound Name | Molecular Formula | Substituents (Position) | CAS Number | Key Differences |

|---|---|---|---|---|

| 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | C₁₀H₇ClN₂O | Phenyl (2), Carbaldehyde (4) | 60367-52-4 | Carbaldehyde vs. nitrile at C4 |

| 4-Methyl-1H-imidazole-2-carbonitrile | C₅H₅N₃ | Methyl (4), Nitrile (2) | 70631-95-7 | Simpler structure; no aryl or Cl |

| 1-Ethyl-1H-imidazole-4,5-dicarbonitrile | C₇H₆N₄ | Ethyl (1), Nitrile (4,5) | 133123-67-8 | Dual nitriles; N-ethyl substitution |

| 2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazole | C₈H₁₃ClN₂O | Butyl (2), Chloro (4), Hydroxymethyl (5) | 114772-55-3 | Hydroxymethyl and alkyl chain |

Key Observations :

Replacement of the nitrile (C≡N) with a carbaldehyde (CHO) group, as in 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde, reduces electrophilicity and alters hydrogen-bonding capabilities .

Synthetic Accessibility :

- Chlorination methods (e.g., using SOCl₂) are common for introducing chloro groups in imidazole derivatives, as seen in the synthesis of related compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole . However, the nitrile group in the target compound may require specialized cyanation reactions, which are less frequently documented in the provided evidence.

Biological and Chemical Relevance: While the anti-inflammatory activity of structurally distinct imidazolones (e.g., 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one, IC₅₀ = 11.6 μM) is noted , direct biological data for the target compound is absent in the evidence. The presence of a nitrile group may confer metabolic stability compared to carbaldehyde-containing analogs, which are prone to oxidation .

Thermodynamic and Crystallographic Considerations

- This contrasts with hydroxyl or carbaldehyde-containing analogs, which participate in stronger hydrogen-bond networks .

- Melting Points: Limited data exists for the target compound, but related nitrile-substituted imidazoles (e.g., 4-methyl-1H-imidazole-5-carbaldehyde, mp 165–166°C) suggest that nitriles generally lower melting points compared to polar substituents like hydroxymethyl .

Biological Activity

5-Chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structural formula of this compound includes:

- Imidazole ring : A five-membered ring containing two nitrogen atoms.

- Chlorine atom : Substituted at the 5-position of the imidazole ring.

- Methylphenyl group : A para-methyl substitution on the phenyl ring enhances lipophilicity and biological interactions.

- Nitrile group : Present at the 4-position, contributing to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to:

- Inhibit enzymes involved in cancer cell proliferation, thereby exhibiting potential antitumor properties .

- Bind to active sites on target proteins, blocking their function and altering cellular signaling pathways .

This mechanism suggests its role as a potential therapeutic agent in cancer treatment, particularly in renal cell carcinoma (RCC) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 values for this compound were found to be in the low micromolar range, indicating strong activity against RCC cell lines .

- Comparative studies show that it may outperform established drugs like sunitinib in terms of selectivity and efficacy against cancer cells .

Antibacterial and Antioxidant Properties

In addition to its anticancer properties, this compound has shown:

- Antibacterial activity , making it a candidate for further development as an antibacterial agent .

- Antioxidant effects , which could contribute to its overall therapeutic profile by mitigating oxidative stress in cells .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other imidazole derivatives. Below is a comparison table highlighting its characteristics alongside similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at C5, nitrile at C4 | Anticancer, antibacterial |

| 2-Chloro-4-methylphenyl imidazole | Chlorine at C2 | Limited anticancer activity |

| 5-Chloro-2-methylphenyl imidazole | Chlorine at C5, methyl at C2 | Moderate antibacterial effects |

This table illustrates that while several imidazole derivatives exist, this compound possesses distinct properties that enhance its biological activities.

Case Studies and Research Findings

A notable study conducted on the efficacy of this compound involved evaluating its cytotoxicity across various RCC cell lines. The findings indicated:

- Enhanced cell viability inhibition correlated with higher concentrations of the compound.

- Structural modifications were suggested to optimize potency further .

Moreover, molecular docking studies are underway to explore additional interactions with biological targets, aiming to refine its therapeutic applications .

Q & A

Q. How can researchers optimize the synthesis conditions for 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile to improve yield and purity?

Methodological Answer:

- Reaction Pathway Design : Start with a cyclocondensation reaction using 4-methylbenzaldehyde and an appropriate nitrile-containing precursor. Introduce the chloro group via chlorinating agents (e.g., POCl₃ or NCS) under anhydrous conditions.

- Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF or THF) and Lewis acids (e.g., ZnCl₂) to stabilize intermediates and enhance reaction efficiency .

- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to evaluate variables like temperature (80–120°C), reaction time (6–24 hours), and molar ratios. This minimizes trial-and-error approaches and identifies optimal conditions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or TLC.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, nitrile carbon at ~115 ppm).

- FTIR : Identify functional groups (C≡N stretch ~2200 cm⁻¹, C-Cl stretch ~550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination if single crystals are obtained (as demonstrated in related imidazole derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for imidazole derivatives like this compound?

Methodological Answer:

- Molecular Docking : Simulate binding interactions with target proteins (e.g., cytochrome P450 or kinases) using software like AutoDock Vina. Compare results across studies to identify consensus binding modes .

- QSAR Studies : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) with bioactivity. Address discrepancies by re-evaluating assay conditions (e.g., pH, solvent) .

- Meta-Analysis : Systematically review literature to identify outliers or methodological biases (e.g., cell line variability in cytotoxicity assays).

Q. What strategies are effective for elucidating the reaction mechanism and kinetics of this compound synthesis?

Methodological Answer:

- In Situ Monitoring : Use techniques like ReactIR or NMR to track intermediate formation (e.g., imine or enamine intermediates).

- Kinetic Isotope Effects (KIE) : Introduce deuterated reactants to probe rate-determining steps (e.g., C-Cl bond formation) .

- Computational Reaction Path Analysis : Employ density functional theory (DFT) to model energy barriers for key steps (e.g., cyclization or chlorination). Tools like Gaussian or ORCA can validate proposed mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- Functional Group Variation : Synthesize analogs by replacing the 4-methylphenyl group with electron-rich (e.g., -OCH₃) or bulky substituents. Evaluate changes in solubility and target binding .

- Bioisosteric Replacement : Substitute the nitrile group with carboxylic acid or tetrazole to modulate pharmacokinetics. Compare logP and bioavailability using ADMET predictors .

- In Vitro/In Vivo Correlation : Test derivatives in parallel assays (e.g., enzymatic inhibition and rodent models) to validate SAR hypotheses. Use dose-response curves to quantify potency improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.